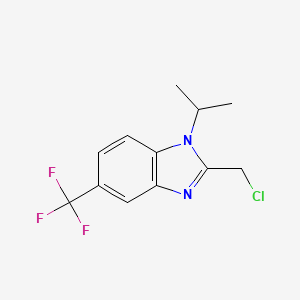

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2/c1-7(2)18-10-4-3-8(12(14,15)16)5-9(10)17-11(18)6-13/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVKRWASEKECJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzimidazole Core

- The benzimidazole nucleus is commonly constructed via the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. This cyclization step forms the heterocyclic benzimidazole framework, which serves as the scaffold for further functionalization.

Introduction of the Isopropyl Group at N-1

- The N-1 position is alkylated using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate. This alkylation proceeds via nucleophilic substitution on the benzimidazole nitrogen, affording the N-isopropyl substituted intermediate.

Introduction of the Trifluoromethyl Group at C-5

- The trifluoromethyl group is introduced using trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates. These reagents facilitate electrophilic trifluoromethylation at the 5-position of the benzimidazole ring, enhancing the compound's lipophilicity and metabolic stability.

Introduction of the Chloromethyl Group at C-2

- The chloromethyl group is incorporated via chloromethylation reactions. Common reagents include chloromethyl methyl ether or paraformaldehyde combined with hydrochloric acid. This step selectively installs the chloromethyl substituent at the 2-position of the benzimidazole ring.

Industrial-Scale Synthesis Considerations

- Industrial production adapts these synthetic routes with process optimization to improve yield, purity, and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles are employed to minimize waste and energy consumption.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzimidazole core formation | o-Phenylenediamine + carboxylic acid, acidic medium, heat | Acidic conditions promote cyclization |

| N-1 Alkylation | Isopropyl halide, K2CO3, polar aprotic solvent (e.g., DMF) | Base deprotonates nitrogen for alkylation |

| C-5 Trifluoromethylation | Trifluoromethyl iodide or sulfonates, suitable catalyst | Electrophilic trifluoromethylation |

| C-2 Chloromethylation | Chloromethyl methyl ether or paraformaldehyde + HCl | Chloromethylation under controlled conditions |

| Purification | Chromatography, recrystallization | Ensures >95% purity |

- Purity and structural integrity are confirmed by a combination of elemental analysis, nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared spectroscopy (FTIR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). Key spectral features include chloromethyl proton signals around δ 4.5–5.0 ppm and characteristic C-Cl and C-F stretching vibrations in FTIR.

The chloromethyl group serves as a reactive site for further nucleophilic substitution, enabling the synthesis of diverse derivatives.

The trifluoromethyl substituent enhances metabolic stability and lipophilicity, which are desirable in drug design.

Careful control of reaction conditions, such as solvent polarity and temperature, is critical to maximize yield and minimize side reactions.

Safety protocols are essential due to the handling of chloromethylating agents and trifluoromethyl reagents, which are often toxic and volatile.

| Preparation Stage | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| Benzimidazole synthesis | o-Phenylenediamine + acid, heat | Benzimidazole core formation | High yield, core intermediate |

| N-1 Isopropylation | Isopropyl halide + K2CO3, DMF | N-isopropyl benzimidazole | Moderate to high yield |

| C-5 Trifluoromethylation | Trifluoromethyl iodide + catalyst | 5-trifluoromethyl substitution | High selectivity |

| C-2 Chloromethylation | Chloromethyl methyl ether + HCl | 2-chloromethyl substitution | Controlled reaction, good yield |

| Purification & Analysis | Chromatography, NMR, HPLC-MS | >95% pure final compound | Confirmed structure and purity |

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Overview

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole family. Its unique structure, characterized by a chloromethyl group at the 2-position, an isopropyl group at the 1-position, and a trifluoromethyl group at the 5-position, suggests various applications in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its reactive chloromethyl group allows for nucleophilic substitution reactions, facilitating the development of various derivatives.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown promising results in laboratory tests, with minimum inhibitory concentrations (MIC) determined at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Medicine

- Potential Pharmaceutical Intermediate : The compound is being explored as a potential intermediate in pharmaceutical synthesis due to its biological activity. Research suggests it may interfere with cancer cell proliferation, indicating potential applications in oncology.

Industry

- Specialty Chemicals Development : In industrial applications, this compound is utilized in developing specialty chemicals and materials, leveraging its unique chemical properties.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC was found to be:

- S. aureus : 32 µg/mL

- E. coli : 64 µg/mL

This study demonstrated moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of the compound on MCF-7 (breast cancer) cells reported an IC50 value of:

- MCF-7 Cells : 15 µM after 48 hours of exposure

This indicates significant potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzimidazole Derivatives

The following table compares key structural features of 2-chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole with five analogous compounds:

Comparative Analysis of Physicochemical Properties

Key physicochemical data for select compounds are summarized below:

Key Observations :

- The trifluoromethyl group in the target compound and enhances lipophilicity compared to non-fluorinated analogs like or .

- The nitro group in lowers electron density at the aromatic ring, increasing susceptibility to nucleophilic attack compared to CF₃-containing analogs.

Reactivity and Functional Group Influences

- Chloromethyl Group : Present in the target compound and , this group enables nucleophilic substitution reactions, facilitating derivatization (e.g., coupling with amines or thiols) .

- Trifluoromethyl Group : In the target and , CF₃ stabilizes the benzimidazole core against oxidative degradation, a critical feature in drug design .

- Isopropyl vs. Methyl Substituents : The bulkier isopropyl group in the target compound may hinder steric access to the N1 position compared to the smaller methyl group in , affecting binding interactions in biological targets .

Biological Activity

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole is a synthetic compound belonging to the benzimidazole family. Its unique structure, characterized by a chloromethyl group at the 2-position, an isopropyl group at the 1-position, and a trifluoromethyl group at the 5-position, suggests potential biological activities worth investigating. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-(chloromethyl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole |

| Molecular Formula | C12H12ClF3N2 |

| Molecular Weight | 274.68 g/mol |

| CAS Number | 942035-03-2 |

| InChI Key | FYVKRWASEKECJM-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve its binding affinity to target enzymes or receptors.

Potential Mechanisms Include:

- Enzyme Inhibition: The chloromethyl group serves as a reactive site for nucleophilic substitution, potentially inhibiting enzymes involved in critical biochemical pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, possibly by disrupting microbial cell functions.

- Anticancer Properties: Research indicates that benzimidazole derivatives can interfere with cancer cell proliferation, suggesting potential applications in oncology.

Antimicrobial Activity

A study conducted on various benzimidazole derivatives indicated that compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound was evaluated using standard agar diffusion methods, revealing promising results.

Anticancer Activity

In vitro assays have been performed to assess the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results indicated significant inhibition of cell growth, suggesting that the compound may induce apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of the compound on MCF-7 cells reported an IC50 value of 15 µM after 48 hours of exposure, indicating significant potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds such as:

- 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole

It was found that the isopropyl substitution in our compound enhances its biological activity due to increased steric hindrance and better interaction with biological targets.

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| This compound | 32 (S. aureus) / 64 (E. coli) | 15 (MCF-7) |

| 2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole | TBD | TBD |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-chloromethyl-substituted benzimidazoles, and how do solvent/catalyst choices influence yield?

The synthesis of chloromethyl-substituted benzimidazoles often involves nucleophilic substitution or coupling reactions. For example, 2-(trifluoromethyl)benzimidazoles can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines, where ligand selection (e.g., TMEDA) significantly impacts reactivity and yield . Solvent polarity is critical: polar aprotic solvents like DMF enhance nucleophilicity, while dichloromethane may favor milder conditions. Reaction monitoring via TLC or HPLC is recommended to optimize stoichiometry and avoid side products .

Q. How can researchers validate the purity and structural integrity of 2-chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole?

Analytical validation should combine:

- Elemental analysis (to confirm C, H, N, Cl, F content within ±0.4% of theoretical values) .

- Spectroscopic techniques :

- ¹H/¹³C NMR for confirming substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .

- FTIR to detect C-Cl (600–800 cm⁻¹) and C-F (1100–1300 cm⁻¹) stretches .

- HPLC-MS for purity assessment (>95% by area normalization) .

Q. What safety protocols are essential when handling chloromethyl and trifluoromethyl groups in benzoimidazole derivatives?

- Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., chloromethylation agents) .

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Waste disposal : Chlorinated byproducts require neutralization (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). For instance, benzimidazole derivatives with chloromethyl groups show enhanced binding to bacterial DNA gyrase due to halogen bonding .

- Pharmacophore mapping : Identify critical substituents (e.g., trifluoromethyl for lipophilicity, chloromethyl for electrophilic reactivity) that correlate with antibacterial activity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoimidazoles?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC values against S. aureus). For example, discrepancies in antibacterial efficacy may arise from variations in bacterial strains or assay conditions .

- Structure-activity relationship (SAR) refinement : Systematically modify substituents (e.g., replacing isopropyl with cyclohexyl) to isolate contributing factors .

Q. How do reaction mechanisms differ between copper-catalyzed and palladium-catalyzed synthesis of trifluoromethyl-substituted benzimidazoles?

- Copper catalysis : Proceeds via a radical pathway, where Cu(I) facilitates single-electron transfer (SET) to activate trifluoromethylimidoyl chlorides. Ligands like TMEDA stabilize intermediates, enabling C-N bond formation .

- Palladium catalysis : Involves oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination. Pd-based systems are less effective for chloromethyl groups due to competing β-hydride elimination .

Q. What are the challenges in scaling up benzoimidazole synthesis from milligram to gram scale, and how can they be mitigated?

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat generation during chloromethylation .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for chloromethyl-substituted benzimidazoles?

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers of the isopropyl group) by acquiring spectra at −20°C to slow conformational exchange .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. aliphatic regions) through correlation spectroscopy .

Q. What in vitro models are appropriate for evaluating the antiviral potential of trifluoromethyl-substituted benzimidazoles?

- Cell-based assays : Use plaque reduction assays in Vero cells infected with HSV-1 or influenza A. Benzimidazoles with trifluoromethyl groups exhibit enhanced membrane permeability, improving IC₅₀ values .

- Enzyme inhibition assays : Target viral proteases (e.g., SARS-CoV-2 Mpro) to quantify inhibition kinetics (Ki values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.